
1-(6-Quinolyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Quinolyl)-2-pyrrolidinone is a heterocyclic compound that features a quinoline ring fused to a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Quinolyl)-2-pyrrolidinone typically involves the condensation of 6-quinolinecarboxaldehyde with pyrrolidinone under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-(6-Quinolyl)-2-pyrrolidinone has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Quinolyl)-2-pyrrolidinone
- 1-(5-Quinolyl)-2-pyrrolidinone
- 1-(8-Quinolyl)-2-pyrrolidinone
Comparison: 1-(6-Quinolyl)-2-pyrrolidinone is unique due to the position of the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
1-quinolin-6-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-4-2-8-15(13)11-5-6-12-10(9-11)3-1-7-14-12/h1,3,5-7,9H,2,4,8H2 |
InChI-Schlüssel |
INZNGSLEFKEOJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



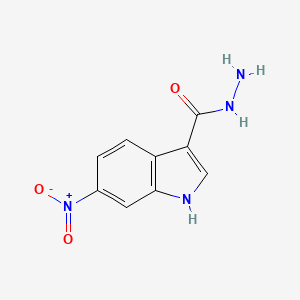
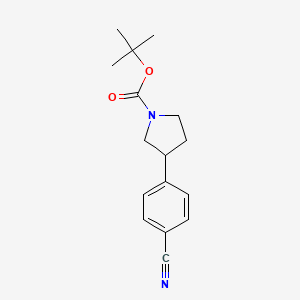

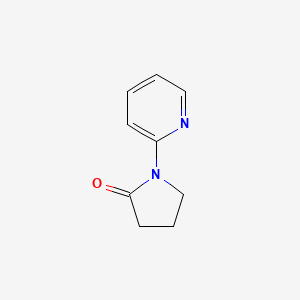


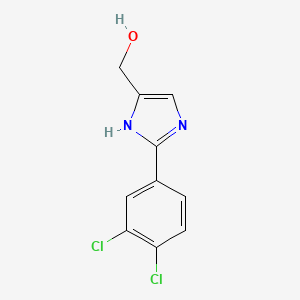


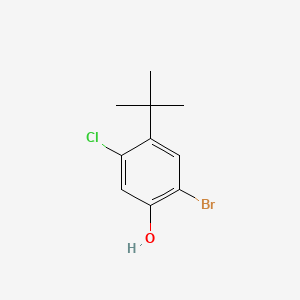
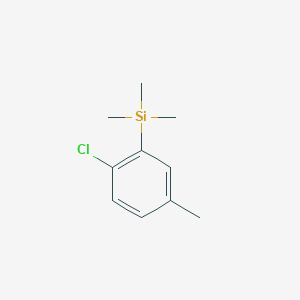

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
